2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid
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Overview
Description
2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid is a heterocyclic compound containing a pyrimidine ring fused with a thiophene ring. This compound is part of a class of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Mode of Action
Based on its structural similarity to other thieno[2,3-d]pyrimidin compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Thieno[2,3-d]pyrimidin compounds are often involved in pathways related to cell proliferation and apoptosis
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects, suggesting potential anti-cancer properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other interacting molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Pyrimidine Core: : The pyrimidine ring is constructed using a cyclization reaction, often involving the condensation of a β-keto ester with guanidine.
Introduction of the Thiophene Ring: : The thiophene ring is introduced through a [3+3] or [4+2] cyclization process, which involves the reaction of a suitable precursor with a sulfur-containing reagent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the thiol group to a sulfonic acid or sulfoxide.
Reduction: : Reduction reactions can reduce the pyrimidine ring or other functional groups present in the molecule.
Substitution: : Substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: : Sulfonic acids, sulfoxides, and sulfones.
Reduction: : Reduced pyrimidines and other reduced derivatives.
Substitution: : A wide range of functionalized derivatives depending on the substituent used.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : Investigated for its biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: : Potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: : Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both pyrimidine and thiophene rings. Similar compounds include other thieno[2,3-d]pyrimidines and related heterocyclic compounds. These compounds may have similar biological activities but differ in their chemical structure and specific applications.
List of Similar Compounds
Thieno[2,3-d]pyrimidines
Thiazolo[3,2-d]pyrimidines
Pyrimido[1,2-a]thiazoles
Pyrimido[1,2-a]benzothiazoles
Properties
IUPAC Name |
2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c18-12(19)8-21-7-11-16-14(20)13-10(6-22-15(13)17-11)9-4-2-1-3-5-9/h1-6H,7-8H2,(H,18,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHJEYKMHGLAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24836964 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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